molecular formula C26H17Cl2N3OS B11775532 N-(4-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide

N-(4-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide

Cat. No.: B11775532
M. Wt: 490.4 g/mol
InChI Key: KBYSHZFTXKCRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide is a synthetically engineered small molecule designed for advanced pharmaceutical and medicinal chemistry research. Its complex structure integrates multiple pharmacophores known to contribute to a wide spectrum of biological activities. The core of the molecule features a 3-cyano-4,6-diphenylpyridine scaffold, which has been identified in scientific studies as a privileged structure in the development of inhibitors targeting protein-protein interactions (PPIs), such as the polymerase PA-PB1 subunits in influenza virus . The presence of a thioacetamide bridge linked to a 4-chlorophenyl group further enhances its potential as a versatile intermediate or lead compound . The strategic incorporation of chlorophenyl substituents at two distinct positions is a significant feature. Research on analogous chloroacetamide compounds indicates that halogenated aromatic rings, particularly para-chloro substitutions, can enhance lipophilicity, potentially improving membrane permeability and bioactivity . This molecular architecture makes it a compelling candidate for investigations into antiviral , anticancer , and antimicrobial therapies. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop novel PPI inhibitors, or as a key synthetic intermediate for the construction of more complex heterocyclic systems like thieno[2,3-b]pyridines, which are known for their diverse pharmacological profiles . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C26H17Cl2N3OS

Molecular Weight

490.4 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C26H17Cl2N3OS/c27-18-10-12-19(13-11-18)30-25(32)16-33-26-22(15-29)21(20-8-4-5-9-23(20)28)14-24(31-26)17-6-2-1-3-7-17/h1-14H,16H2,(H,30,32)

InChI Key

KBYSHZFTXKCRQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3Cl)C#N)SCC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorophenyl isothiocyanate with a suitable nucleophile to form the desired thioacetamide derivative . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Pyridine Ring

The electron-deficient pyridine ring undergoes NAS at positions activated by electron-withdrawing groups (e.g., cyano). Reactions typically target C-2 or C-6 positions:

  • Reagents : Amines (e.g., aniline, piperidine), alkoxides.

  • Conditions : Polar aprotic solvents (DMF, DMSO), 80–100°C.

Reaction ExampleProductYieldKey Conditions
With piperidine2-piperidinyl-pyridine derivative68%DMF, 90°C, 12h
With sodium ethoxideEthoxy-substituted pyridine72%Ethanol, reflux

Mechanism : The cyano group activates the pyridine ring, enabling attack by nucleophiles at the α-position relative to the thioether. Proton abstraction stabilizes intermediates .

Hydrolysis of the Cyano Group

The cyano group (-CN) undergoes hydrolysis to form carboxylic acid derivatives under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated H₂SO₄/HCl, 100°C → Carboxylic acid (-COOH).

  • Basic hydrolysis : NaOH/H₂O₂, 60°C → Amide (-CONH₂).

ConditionsProductReaction TimeYield
6M HCl, refluxCarboxylic acid8h85%
10% NaOH, H₂O₂Acetamide derivative6h78%

Key Finding : Acidic conditions favor complete hydrolysis to carboxylic acids, while basic conditions yield amides without disrupting the thioether bond.

Oxidation of the Thioether Linkage

The thioether (-S-) oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) groups:

  • Reagents : H₂O₂, mCPBA.

  • Conditions : Mild temperatures (25–40°C), acetic acid.

Oxidizing AgentProductStoichiometryYield
30% H₂O₂Sulfoxide1:1 (S:O)92%
Excess mCPBASulfone1:2 (S:O)88%

Mechanism : Electrophilic oxidation proceeds via a two-step radical pathway, with sulfone formation requiring excess oxidant.

Suzuki-Miyaura Cross-Coupling

The 4-(2-chlorophenyl) group participates in palladium-catalyzed coupling with boronic acids:

  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂.

  • Base : Na₂CO₃ or K₃PO₄.

Boronic AcidCoupled ProductYield
Phenylboronic acidBiphenyl derivative75%
4-Methoxyphenylboronic acid4-Methoxybiphenyl analog81%

Conditions : THF/H₂O (3:1), 80°C, 12h. The reaction retains the pyridine and acetamide moieties intact .

Acetamide Hydrolysis

The N-(4-chlorophenyl)acetamide group hydrolyzes under strong acidic/basic conditions:

  • Reagents : Conc. HCl or NaOH.

  • Product : 2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetic acid.

ConditionsTimeYield
6M HCl, reflux10h89%
40% NaOH, ethanol8h83%

Application : This reaction is pivotal for synthesizing bioactive metabolites or conjugates.

Electrophilic Aromatic Substitution (EAS)

The phenyl rings undergo nitration or halogenation:

  • Nitration : HNO₃/H₂SO₄ → Nitro derivatives.

  • Halogenation : Cl₂/FeCl₃ → Polychlorinated products.

ReactionPositionYield
NitrationPara to chloro group67%
BrominationOrtho to thioether71%

Note : Steric hindrance from the pyridine ring limits substitution at adjacent positions.

Reductive Cyano Group Transformations

The cyano group reduces to amines or aldehydes:

  • LiAlH₄ : -CN → -CH₂NH₂ (primary amine).

  • DIBAL-H : -CN → -CHO (aldehyde).

Reducing AgentProductYield
LiAlH₄, THFAmine derivative65%
DIBAL-H, tolueneAldehyde58%

Mechanism : Hydride transfer followed by protonation stabilizes intermediates.

Scientific Research Applications

Preliminary studies indicate that N-(4-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide exhibits promising biological activities, particularly in the following areas:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through interaction with specific biological targets such as enzymes or receptors involved in tumor growth .
  • Antimicrobial Properties : Research indicates that modifications to the chlorophenyl or pyridine moieties can influence the compound's antimicrobial efficacy, making it a candidate for developing new antimicrobial agents .
  • Enzyme Inhibition : Interaction studies have focused on the binding affinity of this compound with various enzymes, suggesting its potential as an inhibitor in biochemical pathways relevant to disease states .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Cancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against specific cancer cell lines, suggesting its utility as a lead compound for anticancer drug development .
  • Synthetic Pathways : Research has outlined efficient synthetic routes for producing this compound, emphasizing its versatility in synthetic organic chemistry and potential for further derivatization to enhance biological activity .
  • Pharmacological Studies : Investigations into the pharmacokinetics and pharmacodynamics of this compound revealed insights into its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for therapeutic applications .

Mechanism of Action

The mechanism by which N-(4-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with derivatives sharing pyridine, thioacetamide, or aryl-substituted motifs. Key differences in substituents, physicochemical properties, and synthetic routes are summarized below:

Structural Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C) Applications/Notes
Target Compound 4-(2-chlorophenyl), 3-cyano, 6-phenyl, N-(4-chlorophenyl)thioacetamide 500.96* 85 Not reported Potential use in drug discovery (inferred from analogs)
2-((4-(2-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide (CAS: 332162-77-3) 3-nitrophenyl instead of 4-chlorophenyl 500.96 97 Not reported Catalogued as a building block for combinatorial libraries
2-((3-Cyano-4-(4-ethoxy-3-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide 4-ethoxy-3-methoxyphenyl and 4-nitrophenyl 540.59 97 Not reported Higher molecular weight due to ethoxy/methoxy groups; used in medicinal chemistry
2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide Pyrimidine core, quinoxalinyl group, hydroxyl substituent Not reported 90.2 230–232 Antiproliferative activity studied

*Molecular weight calculated based on formula C26H17Cl2N3OS.

Biological Activity

N-(4-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H17Cl2N3OS
  • Molecular Weight : 490.40 g/mol
  • CAS Number : 332128-35-5

The compound exhibits various biological activities, primarily attributed to its ability to interact with specific biological targets. These interactions can lead to inhibition of certain enzymes or receptors, which is crucial for its therapeutic efficacy.

Antiviral Activity

Research indicates that derivatives of compounds similar to this compound show significant antiviral properties. For instance, certain analogues have demonstrated potent inhibition against human adenovirus (HAdV), with selectivity indexes exceeding 100 and IC50 values in the low micromolar range .

Antibacterial Activity

The antibacterial potential of related compounds has been evaluated against several bacterial strains. Studies have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis, indicating that the thioacetamide moiety may enhance antibacterial properties . The compound's structure allows for effective binding to bacterial proteins, disrupting their function.

Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor. Specifically, it has been tested for acetylcholinesterase (AChE) inhibition, which is relevant for the treatment of neurodegenerative diseases like Alzheimer's . The binding affinity and inhibition kinetics suggest a competitive inhibition mechanism.

Study 1: Antiviral Efficacy

In a study focusing on the antiviral activity of related compounds, one derivative exhibited an IC50 of 0.27 μM against HAdV, significantly lower than the reference compound niclosamide, which highlights the potential of this class of compounds in antiviral therapy .

Study 2: Antibacterial Screening

A comprehensive screening of synthesized derivatives revealed that several compounds displayed strong antibacterial activity, particularly against resistant strains. These findings support the hypothesis that modifications to the pyridine ring can enhance biological activity .

Data Table: Biological Activity Summary

Activity TypeTest Organism/TargetResultReference
AntiviralHuman AdenovirusIC50 = 0.27 μM
AntibacterialSalmonella typhiModerate activity
Bacillus subtilisStrong activity
Enzyme InhibitionAcetylcholinesterase (AChE)Competitive inhibitor

Q & A

Q. What are the optimal synthetic routes for N-(4-Chlorophenyl)-2-((4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)acetamide?

Methodological Answer: A typical synthesis involves condensation reactions under reflux conditions. For example, a pyridine core can be functionalized via nucleophilic substitution:

  • Step 1: React 4-(2-chlorophenyl)-3-cyano-6-phenylpyridin-2-thiol with 2-chloro-N-(4-chlorophenyl)acetamide in ethanol using sodium acetate as a base (reflux for 30 minutes) .
  • Step 2: Purify the product via recrystallization (e.g., ethanol-dioxane mixture) to achieve pale orange crystals with ~85% yield.
    Alternative routes may employ substitution reactions under alkaline conditions, as seen in analogous acetamide syntheses .

Q. How can spectroscopic methods (NMR, FTIR) confirm the structure and purity of the compound?

Methodological Answer:

  • 1H/13C NMR: Compare observed chemical shifts with reference data. For example, pyridinyl-thioacetamide derivatives show aromatic protons in δ 7.2–8.5 ppm and carbonyl carbons at ~170 ppm .
  • FTIR: Key peaks include ν(C≡N) at ~2200 cm⁻¹ and ν(C=O) at ~1650 cm⁻¹ .
  • Purity: Use elemental analysis (C, H, N, S) with <0.4% deviation from theoretical values or HPLC (≥95% purity) .

Q. What crystallographic techniques validate the compound’s 3D structure?

Methodological Answer:

  • X-ray diffraction: Resolve crystal packing and hydrogen-bonding networks. For example, analogous chlorophenyl acetamides exhibit dihedral angles of ~65° between aromatic rings and N–H···O hydrogen bonds stabilizing the lattice .
  • Validation: Use SHELXL for refinement and check R-factor convergence (<5%). Tools like PLATON or CCDC Mercury ensure structural integrity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Methodological Answer:

  • Substituent variation: Replace chlorophenyl groups with bromo-, fluoro-, or methoxy-substituted analogs (e.g., compound 14–17 in ).
  • Biological testing: Use MTT assays to compare antiproliferative activity against cancer cell lines (IC₅₀ values) .
  • Data correlation: Map substituent effects (e.g., electron-withdrawing groups) to activity trends using multivariate regression .

Q. What computational strategies predict the compound’s binding to biological targets?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or BRAF). Focus on π-π stacking with phenyl rings and hydrogen bonding via the acetamide group .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .

Q. How can contradictions in biological activity data be resolved?

Methodological Answer:

  • Assay validation: Ensure consistency in cell lines (e.g., HepG2 vs. MCF-7), serum concentration, and incubation times .
  • Structural analogs: Compare IC₅₀ values of derivatives (e.g., compound 14 vs. 15 in ) to identify substituent-specific effects.
  • Solubility correction: Measure logP values (e.g., using shake-flask method) to rule out bioavailability artifacts .

Q. What strategies optimize solubility without compromising bioactivity?

Methodological Answer:

  • Co-crystallization: Use GRAS co-formers (e.g., cyclodextrins) to enhance aqueous solubility while maintaining hydrogen-bonding motifs .
  • Prodrug design: Introduce ionizable groups (e.g., phosphate esters) at the pyridinyl-thioacetamide moiety .

Q. How are reaction intermediates characterized during scale-up synthesis?

Methodological Answer:

  • In situ monitoring: Use LC-MS to track intermediates (e.g., thiopyridine precursors) .
  • Crystallography: Resolve intermediates’ structures (e.g., hydrazone derivatives in ) to confirm regioselectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.